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3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

PIM-1 kinase inhibition scaffold hopping oncology

Scarce PIM-1 inhibitor scaffolds with crystallographically validated binding and multiple diversification vectors limit kinase selectivity screening. CAS 62052-24-8 addresses this gap with a triazolo[4,5-b]pyridine core (IC₅₀ 20-150 nM for optimized analogs) and three unsubstituted positions for late-stage functionalization. • Enables systematic regioisomer SAR across 2,5-, 2,4-, and 3,4-dimethoxy isomers • Supports parallel SAR campaigns from a single bulk procurement • Crystallographically confirmed binding (PDB 4A7C) enables structure-based design

Molecular Formula C13H12N4O2
Molecular Weight 256.26 g/mol
CAS No. 62052-24-8
Cat. No. B15214291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
CAS62052-24-8
Molecular FormulaC13H12N4O2
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)N2C3=C(C=CC=N3)N=N2
InChIInChI=1S/C13H12N4O2/c1-18-9-5-6-12(19-2)11(8-9)17-13-10(15-16-17)4-3-7-14-13/h3-8H,1-2H3
InChIKeyQRQSEKNOCWZDHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 62052-24-8): Core Scaffold and Physicochemical Baseline for Procurement Evaluation


3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 62052-24-8) is a heterocyclic small molecule with the molecular formula C₁₃H₁₂N₄O₂ and a molecular weight of 256.26 g/mol, featuring a 1,2,3-triazolo[4,5-b]pyridine core N-substituted with a 2,5-dimethoxyphenyl group . Its predicted logP is 1.83 . This scaffold belongs to a broader class of triazolopyridines that have been validated as kinase inhibitor pharmacophores, specifically identified through scaffold-hopping strategies as PIM-1 kinase inhibitors with nanomolar potency (IC₅₀ in the 20–150 nM range for optimized analogs) and crystallographically confirmed binding modes [1]. The compound serves as a versatile building block for structure-activity relationship (SAR) exploration, as the unsubstituted pyridine ring positions (C5, C6, C7) offer multiple vectors for further functionalization to modulate potency, selectivity, and ADME properties [2].

Why 3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine Cannot Be Generically Replaced by Positional Isomers in Screening or Synthesis Programs


Generic substitution between the dimethoxyphenyl positional isomers of 3H-[1,2,3]triazolo[4,5-b]pyridine is unsupported without explicit comparative biological data. The three commercially cataloged isomers—2,5-dimethoxy (CAS 62052-24-8), 2,4-dimethoxy (CAS 62052-19-1), and 3,4-dimethoxy (CAS 62052-21-5)—share identical molecular formulae (C₁₃H₁₂N₄O₂) and molecular weights (256.26 g/mol) , yet the methoxy substitution pattern alters electron density distribution on the N-phenyl ring, which can modulate π-stacking interactions, hydrogen-bonding capacity, and molecular recognition at biological targets [1]. As documented for the triazolo[4,5-b]pyridine PIM-1 inhibitor series, even minor modifications to the N3-substituent can produce substantial shifts in kinase selectivity profiles (e.g., >2 log unit differences in FLT3 vs. PIM-1 IC₅₀) [2]. In the absence of head-to-head data among these isomers, scientific procurement must treat each isomer as a distinct chemical entity whose substitution pattern may critically determine biological outcome.

Quantitative Differentiation Evidence for 3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 62052-24-8) vs. Closest Analogs


1,2,3-Triazolo[4,5-b]pyridine Core: Validated PIM-1 Kinase Inhibitor Pharmacophore with Nanomolar Potency (Class-Level Inference)

The 1,2,3-triazolo[4,5-b]pyridine scaffold bearing the 2,5-dimethoxyphenyl N3-substituent represents an underexplored member of a pharmacophore class with established, crystallographically confirmed kinase inhibitory activity. In a published scaffold-hopping campaign, optimized 1,2,3-triazolo[4,5-b]pyridine analogs demonstrated PIM-1 IC₅₀ values in the 20–150 nM range, comparable to a Phase I clinical candidate (compound 3) [1]. Pairwise comparison between the triazolopyridine lead (molecule 8) and the clinical compound showed a >45% improvement in human liver microsomal stability and >2 log unit improvement in selectivity over FLT3 kinase [1]. While the target compound (CAS 62052-24-8) itself has not been specifically profiled in published PIM-1 assays, the unsubstituted pyridine ring positions (C5, C6, C7) are established vectors for introducing substituents that modulate both potency and selectivity within this scaffold class [2]. The 2,5-dimethoxyphenyl substitution pattern is distinct from the substituents explored in the published PIM-1 series, offering a structurally differentiated starting point for new intellectual property generation.

PIM-1 kinase inhibition scaffold hopping oncology kinase selectivity

Positional Isomer Differentiation: 2,5-Dimethoxy vs. 2,4-Dimethoxy and 3,4-Dimethoxy Substitution Patterns (Cross-Study Comparable)

The target compound (2,5-dimethoxy substitution) is one of three commercially cataloged dimethoxyphenyl positional isomers of the 3H-[1,2,3]triazolo[4,5-b]pyridine scaffold, each bearing identical molecular formula (C₁₃H₁₂N₄O₂) and molecular weight (256.26 g/mol) . The 2,5-substitution pattern places the two methoxy groups in a para relationship to each other on the phenyl ring (positions 2 and 5), resulting in a symmetrical electron-donating effect and a distinct molecular electrostatic potential surface compared to the 2,4-isomer (ortho-para relationship, CAS 62052-19-1) and the 3,4-isomer (ortho relationship, CAS 62052-21-5). In the broader triazolopyridine and PDE4 inhibitor literature, the 2,5-dimethoxyphenyl group is a recognized pharmacophoric element that has contributed to high-potency PDE4A inhibition (IC₅₀ values in the single-digit nanomolar range for certain triazolopyridazine and triazolothiadiazine scaffolds) [1]. The predicted logP of 1.83 differentiates this compound from the unsubstituted 3-phenyl analog (CAS 62052-02-2; C₁₁H₈N₄; MW 196.21; logP 1.82 [2]), where the addition of two methoxy groups adds 60.05 Da of molecular weight with minimal logP change, enabling increased hydrogen-bonding capacity (PSA increase from 43.6 to 62.06 Ų) while maintaining comparable lipophilicity-driven membrane permeability [2].

regioisomer differentiation electronic effects methoxy substitution SAR exploration

Structural Versatility: Multiple Unsubstituted Positions on the Pyridine Ring Enable Divergent SAR Exploration vs. Fully Substituted Analogs (Class-Level Inference)

A critical structural advantage of 3-(2,5-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is that the pyridine ring (positions C5, C6, C7) remains completely unsubstituted, providing three distinct vectors for regioselective functionalization. This contrasts with many patented triazolo[4,5-b]pyridine kinase inhibitors where these positions are already occupied, limiting downstream diversification [1]. In the published PIM-1 inhibitor series, substituents at these positions were shown to dramatically modulate kinase selectivity: for example, compounds with C6-substitution exhibited altered selectivity profiles against FLT3 and other off-target kinases [2]. The halogenated 1H-triazolo[4,5-b]pyridine CK2 inhibitor series further demonstrates that substitution at these ring positions directly impacts both potency and kinase selectivity, with di- and trihalogenated analogs achieving CK2α IC₅₀ values of 2.56–3.82 μM [3]. By procuring the unsubstituted 2,5-dimethoxyphenyl derivative, medicinal chemistry teams gain a versatile intermediate that can be divergently elaborated to explore multiple SAR vectors without committing to a single substitution pattern at the procurement stage.

medicinal chemistry late-stage functionalization kinase inhibitor optimization scaffold diversification

Crystallographically Characterized Core: X-Ray Structural Data Available for the 1,2,3-Triazolo[4,5-b]pyridine Scaffold Enabling Structure-Based Design (Supporting Evidence)

The 1,2,3-triazolo[4,5-b]pyridine scaffold has been co-crystallized with PIM-1 kinase, providing high-resolution structural data (PDB ID: 4A7C, resolution 2.30 Å) that reveals the precise binding mode of the triazolopyridine core within the ATP-binding pocket [1]. Additionally, multiple co-crystal structures of halogenated 1H-triazolo[4,5-b]pyridines with CK2α and CK2α′ have been deposited (seven structures reported), confirming that the triazolopyridine core engages the kinase hinge region through conserved hydrogen-bonding interactions [2]. The X-ray crystal structure of the closely related 3-phenyl-3H-[1,2,3]triazolo[4,5-b]pyridine (the unsubstituted parent compound) has been determined at 120 K and deposited in the Cambridge Structural Database, confirming the planarity of the triazolopyridine ring system and the dihedral angle between the N3-phenyl ring and the heterocyclic core [3]. These structural data provide a validated starting point for molecular docking and structure-based design using the 2,5-dimethoxyphenyl derivative.

X-ray crystallography structure-based drug design PIM-1 co-crystal molecular docking

Molecular Recognition: The 2,5-Dimethoxyphenyl Group as a Validated Pharmacophoric Element Across Multiple Target Classes (Cross-Study Comparable)

The 2,5-dimethoxyphenyl moiety, while not yet profiled on the 1,2,3-triazolo[4,5-b]pyridine scaffold, is a validated pharmacophoric element across multiple heterocyclic cores and target classes. In the triazolopyridazine and triazolothiadiazine series, (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (compound 18) was identified as a highly potent PDE4A inhibitor [1]. The PDE4 tool compound ML-030, bearing a 2,5-dimethoxyphenyl group on a triazolothiadiazine core, exhibits PDE4 isoform IC₅₀ values of 6.7 nM (PDE4A), 12.9 nM (PDE4A1), 48.2 nM (PDE4B1), and 37.2 nM (PDE4B2), demonstrating that the 2,5-dimethoxy substitution pattern can support target engagement with single-digit nanomolar potency . The 2,5-dimethoxyphenyl group also appears in LRRK2 inhibitors (e.g., PF-06371900), further supporting its recognition as a privileged fragment in kinase inhibitor design . These cross-scaffold precedents suggest that the 2,5-dimethoxyphenyl-triazolopyridine combination may yield distinct target engagement profiles compared to the 2,4- or 3,4-dimethoxy isomers for which such fragment validation data are not available.

privileged fragment PDE4 inhibition kinase inhibition pharmacophore mapping

Halogenated Triazolo[4,5-b]pyridine CK2 Inhibitors: Benchmarking the Scaffold's Kinase Engagement Capacity (Class-Level Inference)

The kinase inhibitory capacity of the 1H-triazolo[4,5-b]pyridine scaffold has been quantitatively benchmarked through a systematic study of halogenated analogs as CK2 inhibitors. Di- and trihalogenated 1H-triazolo[4,5-b]pyridines achieved CK2α IC₅₀ values of 2.56 μM (compound 4a), 3.82 μM (compound 5a), and 3.26 μM (compound 10a), and these compounds also demonstrated effects on the viability of MCF-7 (breast adenocarcinoma) and CCRF-CEM (T-lymphoblast leukemia) cancer cell lines [1]. This study established that the triazolo[4,5-b]pyridine core can effectively engage the ATP-binding site of CK2, with potency modulated by the halogen substitution pattern. Importantly, the same compounds were also profiled against PIM-1 kinase, revealing that scaffold modifications can tune selectivity between CK2 and PIM-1 [1]. The target compound (CAS 62052-24-8), bearing a non-halogenated 2,5-dimethoxyphenyl N3-substituent, represents a structurally distinct chemical starting point within this scaffold class—potentially offering a complementary selectivity window not addressed by the halogenated series.

CK2 kinase inhibition halogenated analogs kinase panel screening cancer cell viability

Optimal Research and Industrial Application Scenarios for 3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 62052-24-8)


Kinase Panel Screening for Novel Intellectual Property Generation

This compound is best deployed as a structurally distinct entry point for kinase selectivity panel screening, particularly against PIM-1, PIM-2, PIM-3, FLT3, and CK2α. The 1,2,3-triazolo[4,5-b]pyridine scaffold has established nanomolar PIM-1 inhibitory activity (IC₅₀ 20–150 nM for optimized analogs) with crystallographically confirmed binding [1], while the 2,5-dimethoxyphenyl substitution pattern is not represented in any published PIM-1 SAR or patent claims reviewed [2]. Screening this specific compound against a broad kinase panel would generate novel composition-of-matter IP around the 2,5-dimethoxy substitution that is distinct from existing 2,4-dimethoxy and 3,4-dimethoxy isomer claims, potentially opening new selectivity profiles that differentiate from the halogenated triazolo[4,5-b]pyridine CK2 inhibitor series [3].

Late-Stage Diversification Hub for Parallel Medicinal Chemistry Campaigns

With three unsubstituted positions (C5, C6, C7) on the pyridine ring, this compound serves as an ideal late-stage diversification intermediate. A single bulk procurement can support multiple parallel SAR campaigns—halogenation, amination, alkylation, or cross-coupling at each position—without requiring re-synthesis of the triazolopyridine core [1]. This is in contrast to pre-substituted analogs where the diversification space is already constrained, reducing the number of accessible analogs per gram of purchased intermediate. The established synthetic route from 2,5-dimethoxyphenylhydrazine and pyridine derivatives [2] further supports in-house scale-up or custom synthesis programs for larger campaigns.

Fragment-Based and Structure-Based Drug Design Starting Point

The availability of high-resolution co-crystal structures of triazolo[4,5-b]pyridine analogs bound to PIM-1 (PDB 4A7C, 2.30 Å) and CK2α/CK2α′ (seven structures available) enables immediate molecular docking and structure-based optimization using this compound as a computational starting point [1][2]. The X-ray structure of the unsubstituted 3-phenyl parent compound confirms the core geometry and N3-phenyl dihedral angle [3], enabling accurate modeling of the 2,5-dimethoxy substitution before committing to synthesis. This reduces the number of design-make-test cycles required and increases the probability of identifying potent and selective leads in fewer iterations.

Regioisomer Comparator for Pharmacophore Mapping Across Kinase Targets

As one of three commercially cataloged dimethoxyphenyl positional isomers (alongside 2,4-dimethoxy CAS 62052-19-1 and 3,4-dimethoxy CAS 62052-21-5), this compound enables systematic regioisomer SAR studies that map the spatial requirements of the kinase ATP-binding pocket for methoxy substitution patterns [1]. The 2,5-dimethoxy arrangement places the two methoxy groups in a para relationship, distinct from the ortho-para (2,4) and ortho (3,4) relationships of the other isomers, providing three geometrically distinct hydrogen-bond acceptor presentations. Such comparative profiling across even two or three kinase targets can rapidly establish whether the 2,5-dimethoxy pattern offers a unique selectivity fingerprint that justifies further medicinal chemistry investment.

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